REACTION_CXSMILES
|
[C:1]1([CH2:11][C:12](O)=[O:13])[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][C:8](O)=[O:9])[CH:2]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[C:3]1([CH2:7][CH2:8][OH:9])[CH:4]=[CH:5][CH:6]=[C:1]([CH2:11][CH2:12][OH:13])[CH:2]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.586 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
finally quenched by addition of hydrochloric acid (1N) until pH=7
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
FILTRATION
|
Details
|
through filter paper
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (15 mL×2)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (15 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue so obtained
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of ethyl acetate in hexanes (50%-80%)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)CCO)CCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |